
(S)-2-Amino-4-bromobutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-4-bromobutanoic acid hydrochloride is a chiral amino acid derivative with a bromine atom at the fourth carbon and an amino group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-bromobutanoic acid hydrochloride typically involves the bromination of a suitable precursor, such as (S)-2-Aminobutyric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. The bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes, including the protection of functional groups, selective bromination, and subsequent deprotection. The final product is then converted to its hydrochloride salt form to enhance its stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-4-bromobutanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce imines or amines, respectively.
Applications De Recherche Scientifique
(S)-2-Amino-4-bromobutanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-4-bromobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Aminobutyric acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Bromobutyric acid: Lacks the amino group, limiting its applications in biological studies.
(S)-2-Amino-3-bromopropanoic acid: Has a different carbon chain length, affecting its reactivity and applications.
Uniqueness
(S)-2-Amino-4-bromobutanoic acid hydrochloride is unique due to the presence of both the amino group and the bromine atom, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H9BrClNO2 |
|---|---|
Poids moléculaire |
218.48 g/mol |
Nom IUPAC |
(2S)-2-amino-4-bromobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8BrNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H/t3-;/m0./s1 |
Clé InChI |
KAZOSYWRYVKMNF-DFWYDOINSA-N |
SMILES isomérique |
C(CBr)[C@@H](C(=O)O)N.Cl |
SMILES canonique |
C(CBr)C(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



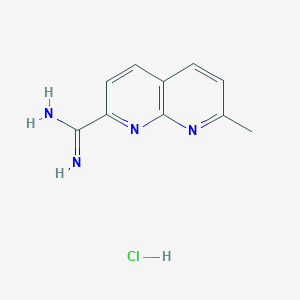

![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)

![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)

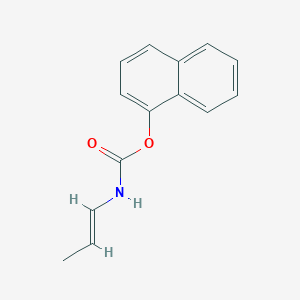
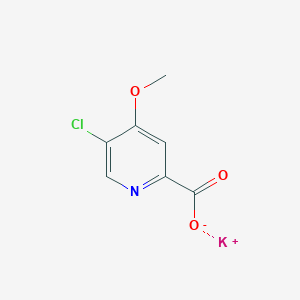
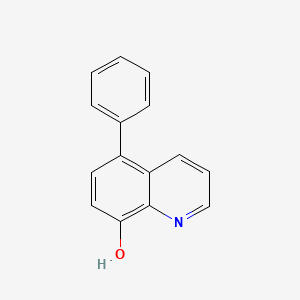
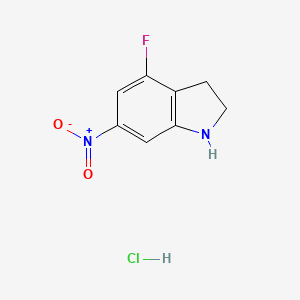


![2-(1H-Pyrrolo[2,3-f]quinolin-3-yl)acetic acid](/img/structure/B15067759.png)
